![molecular formula C12H17BO5 B1421085 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate CAS No. 676501-87-4](/img/structure/B1421085.png)
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate
Overview
Description
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically solid at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves borylation reactions . For example, borylation at the benzylic C-H bond of alkylbenzenes can be performed in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and a carbon-containing group . The exact structure would depend on the specific compound.Chemical Reactions Analysis
These compounds can participate in various chemical reactions, including hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, they are typically solid at room temperature and have a high boiling point .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate and similar compounds have been studied for their synthesis and crystal structure. These boric acid ester intermediates with benzene rings were obtained through a three-step substitution reaction, confirmed by FTIR, NMR spectroscopy, and mass spectrometry. The structures were further validated by X-ray diffraction and compared with Density Functional Theory (DFT) calculations, highlighting their molecular structures and physicochemical properties (Huang et al., 2021).
Biological Activity
- Derivatives of this compound, specifically methyl-5-(hydroxymethyl)-2-furan carboxylate, have been prepared and their biological activities studied. These derivatives showed notable cytotoxicity against cancer cell lines and antimicrobial properties against various bacteria (Phutdhawong et al., 2019).
Vibrational Properties and Spectral Studies
- Research on similar compounds, such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile, has been conducted to understand their vibrational properties. The studies involved DFT calculations to analyze spectroscopic data, geometrical parameters, and molecular electrostatic potential, providing insights into their vibrational characteristics (Wu et al., 2021).
Applications in Medicinal Chemistry
- Furan derivatives, including those related to methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate, have been synthesized and evaluated for their medicinal potential. These compounds show promise in pharmacology due to their antimycobacterial properties and capacity to interfere with iron homeostasis (Mori et al., 2022).
Mechanism of Action
Target of Action
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is a complex organic compound that primarily targets the benzylic C-H bond of alkylbenzenes . This interaction plays a crucial role in the formation of pinacol benzyl boronate, a significant intermediate in various chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate can bind to the benzylic C-H bond of alkylbenzenes, leading to the formation of pinacol benzyl boronate .
Biochemical Pathways
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process affects the synthesis pathway of various organic compounds, including aryl boronates .
Pharmacokinetics
Given its molecular weight of 20807 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate’s action primarily involve the formation of pinacol benzyl boronate . This compound is a key intermediate in various chemical reactions, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate are influenced by environmental factors such as the presence of catalysts and the pH of the reaction environment. For instance, the presence of a palladium catalyst is necessary for the compound to interact with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(16-9)10(14)15-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXRIHYFWBIMFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673712 | |
Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
676501-87-4 | |
Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676501-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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